molecular formula C12H17NO2 B2478606 Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 875708-42-2

Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B2478606
CAS RN: 875708-42-2
M. Wt: 207.273
InChI Key: LCYFUCXYEJHWDR-UHFFFAOYSA-N
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Description

“Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-” is a chemical compound used in various fields of research and industry. It is also known as THP-BA. The compound has a molecular formula of C12H17NO2 and a molecular weight of 207.273 .

Scientific Research Applications

Pharmacological Interest in Morpholine and Pyran Derivatives

Morpholine and pyran derivatives are notable for their diverse pharmacological activities. Morpholine, a six-membered aromatic heterocycle, and pyrans, especially 2H-pyran and 4H-pyrans, have been identified as key structures in the development of compounds with significant biological activities. Research indicates that these derivatives exhibit a broad spectrum of pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis and design of novel morpholine and pyran derivatives continue to be a focus for researchers aiming to explore their potent pharmacophoric activities further (Asif & Imran, 2019).

Chromones as Radical Scavengers

Chromones, or 1-benzopyran-4-ones, are compounds known for their physiological activities, such as anti-inflammatory and anticancer effects. These activities are largely attributed to the antioxidant properties of chromones, which involve neutralizing active oxygen and interrupting free radical processes that could lead to cellular impairment. The radical scavenging potential of chromones highlights their significance in preventing or inhibiting cell damage, underscoring their potential in therapeutic applications (Yadav et al., 2014).

Cytochrome P450 Inhibitors

The role of cytochrome P450 enzymes in drug metabolism makes the study of their inhibitors crucial for understanding drug-drug interactions and developing safer pharmacological treatments. Specific inhibitors for various CYP isoforms have been identified, offering insights into the metabolism of a wide range of drugs. This knowledge is vital for predicting potential drug interactions and optimizing drug therapy, emphasizing the importance of selective CYP inhibitors in pharmacology (Khojasteh et al., 2011).

Environmental and Biodegradation Applications

Compounds related to "Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-" have also been studied for their environmental significance, particularly in the context of biodegradation. Polycyclic aromatic hydrocarbons (PAHs) and related compounds pose environmental risks due to their toxicity and persistence. Research into the biodegradation of these compounds has identified several bacterial strains capable of efficiently degrading PAHs, highlighting the potential of bioremediation strategies in mitigating environmental pollution (Haritash & Kaushik, 2009).

properties

IUPAC Name

[4-(oxan-2-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFUCXYEJHWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875708-42-2
Record name 1-[4-(oxan-2-yloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of lithium aluminum hydride (2.66 g, 70 mmol) in THF (2.00 mL) was added dropwise under ice cooling a solution of 4-(tetrahydropyran-2-yloxy)benzonitrile in THF (70 mL). The resulting solution was then refluxed for 1 hour. The resulting reaction solution was again cooled with ice, and then to the solution was added dropwise, in order, water (2.66 mL), 1 N aqueous sodium hydroxide (2.66 mL) and water (7.98 mL). Insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, after which the residue was purified by silica gel column chromatography (chloroform methanol 7:1), to thereby yield 11.41 g of the title compound.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.98 mL
Type
reactant
Reaction Step Two

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